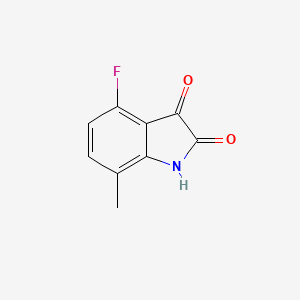

4-Fluoro-7-methylisatin

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-fluoro-7-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-4-2-3-5(10)6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOIUCVMHIKMDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588555 | |

| Record name | 4-Fluoro-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668-24-6 | |

| Record name | 4-Fluoro-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 7 Methylisatin

Classical Approaches to Isatin (B1672199) Synthesis and Their Adaptations for Fluorinated and Methylated Derivatives

The synthesis of isatins, a cornerstone in heterocyclic chemistry, has been historically achieved through several named reactions. dergipark.org.trnih.gov These methods, while foundational, require specific adaptations to produce derivatives such as 4-Fluoro-7-methylisatin. The starting material for such syntheses would logically be 3-fluoro-6-methylaniline, setting the stage for the introduction of the characteristic fluorine and methyl groups at the desired positions on the isatin core.

Sandmeyer Synthesis and its Applicability to this compound

The Sandmeyer synthesis is one of the oldest and most utilized methods for preparing isatins. biomedres.usscielo.br The general process involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663) to form an isonitrosoacetanilide intermediate. biomedres.usnih.govsynarchive.com This intermediate is then cyclized using a strong acid, typically concentrated sulfuric acid, to yield the isatin. biomedres.uswikipedia.org

For the synthesis of this compound, the process would commence with 3-fluoro-6-methylaniline. The reaction proceeds through the formation of N-(3-fluoro-6-methylphenyl)-2-(hydroxyimino)acetamide. Subsequent acid-catalyzed cyclization of this intermediate would yield the target compound. The Sandmeyer method is known to be effective for anilines containing electron-withdrawing groups, making it a suitable choice for the synthesis of fluorinated isatins. scielo.br While specific yields for this compound are not extensively documented in readily available literature, the general applicability of the Sandmeyer synthesis to substituted anilines suggests its feasibility. nih.gov

Table 1: Key Features of the Sandmeyer Synthesis for Substituted Isatins

| Feature | Description |

| Starting Material | Substituted Aniline (e.g., 3-fluoro-6-methylaniline) |

| Key Reagents | Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate, Concentrated sulfuric acid |

| Intermediate | Isonitrosoacetanilide |

| Advantages | Well-established, good for electron-withdrawing groups |

| Challenges | Use of strong acids, potential for side reactions |

Stolle Synthesis and its Relevance to Substituted Isatin Formation

The Stolle synthesis provides an alternative route to isatins and is particularly useful for N-substituted derivatives. wikipedia.orgchemicalbook.com The method involves the condensation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. dergipark.org.trchemicalbook.com This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride, to afford the isatin. dergipark.org.trwikipedia.org

To produce this compound via the Stolle synthesis, 3-fluoro-6-methylaniline would be reacted with oxalyl chloride. The subsequent Friedel-Crafts-type cyclization of the resulting N-(3-fluoro-6-methylphenyl)oxamoyl chloride, catalyzed by a Lewis acid, would lead to the formation of the desired product. This method is considered a highly effective way to synthesize substituted isatins. biomedres.usresearchgate.net

Martinet Synthesis and Potential Modifications for this compound

The Martinet synthesis involves the reaction of an aniline with an ester of mesoxalic acid (or its hydrate) to form a 3-hydroxy-2-oxindole-3-carboxylic acid derivative. hilarispublisher.comwikipedia.org This intermediate is then subjected to oxidative decarboxylation to yield the isatin. hilarispublisher.com

In the context of this compound, 3-fluoro-6-methylaniline would be condensed with diethyl mesoxalate. The resulting product would then be oxidized to form the isatin. The Martinet synthesis is a viable, albeit less common, method for preparing substituted isatins. nih.gov

Gassman Synthesis and its Utility in Constructing Substituted Isatins

The Gassman synthesis offers a distinct approach to isatin formation, particularly for substituted variants. biomedres.ushilarispublisher.com This multi-step process begins with the reaction of an aniline with a sulfur ylide to generate a 3-methylthio-2-oxindole intermediate. dergipark.org.trscielo.br This intermediate is then oxidized to produce the corresponding isatin. dergipark.org.trhilarispublisher.com The choice of specific reagents and conditions within the Gassman protocol can be tailored based on the electronic properties of the substituents on the aniline ring. scielo.br For the synthesis of this compound, the starting aniline, 3-fluoro-6-methylaniline, would be subjected to the Gassman conditions to afford the target molecule in potentially good yields, reported to be in the range of 40-81% for substituted isatins. scielo.brhilarispublisher.com

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have influenced the development of new synthetic methodologies for isatin and its derivatives, aiming for improved efficiency, reduced waste, and milder reaction conditions.

Ultrasound-Assisted Synthesis for Isatin Derivatives

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder conditions compared to conventional heating methods. scielo.brresearchtrend.net The application of ultrasound in the synthesis of isatin derivatives has been shown to be an efficient and environmentally friendly approach. researchtrend.netorientjchem.org For instance, ultrasound has been successfully employed in the 1,3-dipolar cycloaddition reactions to create isatin-triazole conjugates, with reaction times as short as 5 minutes and yields ranging from 78-98%. scielo.brresearchgate.net While a specific protocol for the ultrasound-assisted synthesis of this compound is not explicitly detailed, the demonstrated success of this technique for other isatin derivatives suggests its potential applicability. The use of ultrasound could significantly enhance the efficiency of classical methods like the Sandmeyer or Stolle syntheses by accelerating reaction rates and potentially improving yields. scielo.brresearchtrend.net

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Isatin Derivatives

| Parameter | Conventional Method | Ultrasound-Assisted Method |

| Reaction Time | Hours | Minutes scielo.br |

| Yield | Moderate to Good | Good to Excellent (78-98%) scielo.br |

| Energy Consumption | Higher | Lower scielo.br |

| Waste Generation | Potential for more waste | Reduced waste scielo.br |

An

Strategies for Introducing Fluoro and Methyl Moieties at Specific Positions

Halogenation and Alkylation Strategies on Isatin Ring Systems

The synthesis of substituted isatins, such as this compound, is most commonly achieved by constructing the isatin ring from an already appropriately substituted aniline precursor. Direct electrophilic halogenation and alkylation on the isatin aromatic ring are less common but represent an alternative strategy.

The primary route to substituted isatins involves the cyclization of substituted anilines. nih.gov Methods like the Sandmeyer, Stolle, and Gassman syntheses are foundational. masterorganicchemistry.com For this compound, the logical precursor is 3-fluoro-6-methylaniline. The Sandmeyer isatin synthesis, a robust and long-standing method, involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. nih.gov This intermediate is then cyclized using a strong acid, such as concentrated sulfuric acid or methanesulfonic acid, to yield the final isatin. nih.gov For instance, the synthesis of 4-fluoroisatin and 6-fluoroisatin (B1297172) has been successfully achieved using this method starting from 3-fluoroaniline. biosynth.com The reaction proceeds by heating the isonitrosoacetanilide intermediate in concentrated H₂SO₄ to induce ring closure. biosynth.com

While building from a substituted aniline is typical, modification of the isatin core itself is another approach. This can involve N-alkylation or substitution on the aromatic ring.

N-Alkylation: The nitrogen atom of the isatin lactam can be readily alkylated. A common procedure involves treating the isatin with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). mdpi.commdpi.com This strategy is used to introduce a wide variety of alkyl groups to the N-1 position of the isatin ring. nih.gov

Aromatic Ring Substitution: Direct substitution on the benzene (B151609) portion of the isatin ring is governed by the principles of electrophilic aromatic substitution. The existing carbonyl groups are deactivating, making the reaction less facile than on an unsubstituted benzene ring. However, reactions like bromination have been achieved. For example, treating an isatin derivative with N-bromosuccinimide (NBS) in DMF or with bromine (Br₂) in acetic acid can introduce a bromine atom to the aromatic ring. mdpi.com Direct fluorination is challenging due to the high reactivity of elemental fluorine. libretexts.org More controlled fluorinating agents, such as F-TEDA-BF₄ (Selectfluor), are used for introducing fluorine to aromatic systems, although specific examples on the isatin core are not widely reported. libretexts.org Friedel-Crafts alkylation on the isatin ring is generally difficult due to the deactivating nature of the ring and potential side reactions. Therefore, synthesizing this compound is most strategically approached by starting with 3-fluoro-6-methylaniline rather than attempting sequential methylation and fluorination of isatin itself.

Table 1: Representative Synthetic Strategies for Substituted Isatins

| Method | Description | Starting Materials | Key Reagents | Reference |

|---|---|---|---|---|

| Sandmeyer Synthesis | Formation of an isonitrosoacetanilide from an aniline, followed by acid-catalyzed cyclization. | Substituted Aniline (e.g., 3-Fluoroaniline) | Chloral hydrate, Hydroxylamine hydrochloride, H₂SO₄ | nih.govbiosynth.com |

| N-Alkylation | Introduction of an alkyl group at the N-1 position of the isatin ring. | Isatin, Alkyl Halide | K₂CO₃ or NaH, DMF | mdpi.commdpi.com |

| Bromination | Electrophilic substitution to add a bromine atom to the aromatic ring. | Isatin derivative | NBS or Br₂, Acetic Acid | mdpi.com |

Purification and Characterization Techniques for Novel Isatin Derivatives in Synthetic Chemistry

The successful synthesis of novel isatin derivatives like this compound necessitates rigorous purification and unambiguous characterization to confirm the structure and ensure purity.

Purification Techniques: Crude products from isatin synthesis are often mixtures containing unreacted starting materials, intermediates, and side products. The primary methods for purification are recrystallization and column chromatography.

Recrystallization: This technique is used to purify solid products. The choice of solvent is critical; an ideal solvent will dissolve the isatin derivative at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures. mt.com For isatin derivatives, common recrystallization solvents include ethanol (B145695), ethyl acetate, or mixtures like ethyl acetate/petroleum ether. researchgate.netresearchgate.net In some cases, purification involves dissolving the crude isatin in a dilute sodium hydroxide (B78521) solution, filtering out insoluble impurities, and then re-precipitating the purified isatin by adding acid. researchgate.net

Column Chromatography: This is a highly effective method for separating components of a mixture. rsc.org For isatin derivatives, silica (B1680970) gel is the most common stationary phase. mdpi.commdpi.com The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. mdpi.commdpi.com The polarity of the eluent is adjusted to achieve optimal separation, with gradient elution often employed. mdpi.com The progress of the separation is monitored by Thin Layer Chromatography (TLC). mdpi.com

Characterization Techniques: Once purified, the identity and structure of the novel isatin derivative are confirmed using a combination of spectroscopic methods and physical property measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. ¹H NMR provides information about the chemical environment, number, and connectivity of protons. For a compound like this compound, one would expect to see signals for the methyl protons, aromatic protons, and the N-H proton, with characteristic splitting patterns due to proton-proton and proton-fluorine coupling. mdpi.com ¹³C NMR provides information on the carbon skeleton, with distinct chemical shifts for the carbonyl carbons, aromatic carbons, and the methyl carbon. nih.govtandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The isatin core has characteristic absorption bands. Strong stretching vibrations for the two carbonyl groups (ketone at C-3 and amide at C-2) are typically observed in the region of 1715-1746 cm⁻¹. researchgate.netnih.gov The N-H stretching vibration appears as a broad band around 3100-3200 cm⁻¹. researchgate.netnih.gov

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity. nih.gov

Melting Point (m.p.): The melting point is a physical property used to assess the purity of a crystalline solid. A sharp melting point range typically indicates a pure compound. tandfonline.com

Table 2: General Characterization Data for Substituted Isatins

| Technique | Typical Data/Observations | Reference |

|---|---|---|

| ¹H NMR | Aromatic protons (δ 6.5-8.6 ppm), N-H proton (δ 11.0-11.7 ppm), Alkyl protons (e.g., CH₃, δ ~2.3 ppm) | nih.gov |

| ¹³C NMR | Carbonyl carbons (C=O, δ 154-184 ppm), Aromatic carbons (δ 110-165 ppm), Alkyl carbons (e.g., CH₃, δ ~21 ppm) | nih.govtandfonline.com |

| IR Spectroscopy | C=O stretching (1715-1746 cm⁻¹), N-H stretching (~3150 cm⁻¹), C=N stretching (~1607 cm⁻¹) | mdpi.comnih.gov |

| Melting Point | A sharp range indicates high purity. Varies with substitution. (e.g., 5-methylisatin (B515603): 187 °C) | researchgate.net |

Reactivity and Chemical Transformations of 4 Fluoro 7 Methylisatin

Nucleophilic Additions at Carbonyl Groups

The C3-carbonyl group of the isatin (B1672199) core is highly electrophilic and readily undergoes nucleophilic addition reactions. For 4-Fluoro-7-methylisatin, this reactivity is further amplified by the electron-withdrawing fluorine atom at the 4-position. This enhanced electrophilicity makes the C3-carbonyl a prime target for a variety of nucleophiles.

One of the most common nucleophilic addition reactions involves organometallic reagents, such as Grignard and organolithium reagents, which add to the C3-carbonyl to form 3-substituted-3-hydroxy-2-oxindoles. These tertiary alcohols are valuable intermediates for further synthetic manipulations. While specific studies on this compound are not extensively documented, the general reactivity of isatins suggests that it would readily react with nucleophiles like indoles in the presence of a catalyst to form 3-indolyl-3-hydroxy oxindoles. researchgate.net

Table 1: Examples of Nucleophilic Addition Reactions on Isatin Derivatives

| Nucleophile | Reagent/Catalyst | Product Type |

| Indoles | Nano-rods of ZnO in water | 3-indolyl-3-hydroxy oxindoles researchgate.net |

| Phenols | Bifunctional thiourea-tertiary amine organocatalysts | 3-aryl-3-hydroxy-2-oxindoles researchgate.net |

Condensation Reactions, including Schiff Base and Mannich Base Formation

The C3-carbonyl group of this compound is also prone to condensation reactions with primary amines and their derivatives to form Schiff bases (imines). wikipedia.org These reactions are typically catalyzed by a small amount of acid. mdpi.com The resulting 3-imino derivatives are versatile intermediates for the synthesis of various heterocyclic systems. For example, condensation with aminotriazoles can yield the corresponding isatin-triazole Schiff bases. mdpi.com

Schiff Base Formation: Equimolar amounts of this compound and a primary amine, when refluxed in a solvent like ethanol (B145695) with a catalytic amount of glacial acetic acid, would be expected to produce the corresponding Schiff base in good yield. mdpi.com

Mannich Base Formation: The acidic N-H proton of the isatin ring allows for the formation of Mannich bases. nih.govnrfhh.com Reaction of this compound with formaldehyde (B43269) and a secondary amine, such as piperidine, in an appropriate solvent like absolute ethanol, would lead to the N-Mannich base. mdpi.com It's noteworthy that the isatin N-H proton is generally more reactive in Mannich reactions than other N-H protons that might be present in a substituent. mdpi.com Schiff bases derived from isatins can also undergo aminomethylation to form Mannich bases. pharmatutor.org

Table 2: Representative Condensation Reactions of Isatin Derivatives

| Reactant | Reagents | Product Type | Reference |

| Isatin/5-chloroisatin | 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, ethanol, acetic acid | Schiff Bases | mdpi.com |

| Isatin Schiff Bases | Formaldehyde, piperidine, ethanol | N-Mannich Bases | mdpi.com |

N-Alkylation, N-Acylation, and N-Sulfonylation Reactions of Isatin Derivatives

The nitrogen atom of the isatin lactam is nucleophilic and can be readily functionalized through alkylation, acylation, and sulfonylation. These reactions are important for modifying the solubility and biological activity of the resulting compounds.

N-Alkylation: This can be achieved by treating this compound with an alkyl halide in the presence of a base like potassium carbonate or sodium hydride.

N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields N-acylisatins.

N-Sulfonylation: Treatment with sulfonyl chlorides in the presence of a suitable base affords N-sulfonylisatins.

These N-substituted derivatives often exhibit distinct reactivity compared to the parent isatin. For example, N-substituted isatins have been used in L-proline-catalyzed asymmetric aldol (B89426) condensations. clockss.org

Ring Expansion Reactions, e.g., to Isatoic Anhydride or Quinoline Derivatives

The isatin scaffold can undergo ring expansion reactions to form six-membered heterocyclic systems, most notably quinolines and isatoic anhydrides. nih.gov

Formation of Quinoline Derivatives: The Pfitzinger reaction is a classic method for converting isatins into quinoline-4-carboxylic acids. This involves the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base. More modern variations of this reaction exist, such as the three-component reaction between an isatin, a 1,3-dicarbonyl compound, and an alcohol, which can act as both reactant and solvent. researchgate.net Another approach involves the reaction of isatins with in situ generated α-aryldiazomethanes under metal-free conditions to yield viridicatin (B94306) alkaloids (4-aryl-3-hydroxyquinolin-2(1H)-ones). datapdf.comorganic-chemistry.orgresearchgate.net Isatins bearing electron-donating groups generally give higher yields in these reactions. datapdf.comorganic-chemistry.org Given the electronic nature of the substituents in this compound, it would be an interesting substrate for these transformations.

Formation of Isatoic Anhydride Derivatives: Oxidation of the isatin ring can lead to the formation of the corresponding isatoic anhydride. nih.gov A common method involves treating the isatin with a mixture of chromic acid and acetic acid. nih.gov This transformation opens up another avenue for synthetic diversification.

Table 3: Examples of Ring Expansion Reactions of Isatin Derivatives

| Reactants | Reagents/Conditions | Product Type | Reference |

| Isatins, α-aryl/heteroaryldiazomethanes | Metal-free conditions | Viridicatin alkaloids | datapdf.comorganic-chemistry.orgresearchgate.net |

| Isatins, enaminones, alcohols | Bi(OTf)3 catalyst | Quinoline-4-carboxylates | researchgate.net |

| Isatin | Chromic acid, acetic acid | Isatoic anhydride | nih.gov |

Friedel-Crafts Reactions involving Isatin Derivatives

The C3-carbonyl group of isatin can be activated by a Lewis or Brønsted acid to undergo Friedel-Crafts reactions with electron-rich aromatic and heteroaromatic compounds. nih.gov This reaction typically results in the formation of 3-aryl-3-hydroxy-2-oxindoles. researchgate.net For instance, the reaction of isatins with indoles or phenols, often catalyzed by organocatalysts or Lewis acids, provides access to these biologically relevant scaffolds. researchgate.net A mild, metal-free approach using Lambert salt has also been developed for the hydroarylation of isatins, leading to a variety of arylated oxindole (B195798) products. nih.gov The electron-withdrawing fluorine atom in this compound would likely facilitate this reaction by further polarizing the C3-carbonyl group.

Aldol Condensation Reactions with Isatin Scaffolds

The C3-keto group of isatins can act as an electrophile in aldol condensation reactions with enolizable ketones or other suitable carbon nucleophiles. nih.gov These reactions, which can be catalyzed by acids or bases, lead to the formation of 3-substituted-3-hydroxy-2-oxindoles. For example, the reaction of isatins with acetone, catalyzed by L-proline, yields the corresponding aldol adduct. clockss.org Interestingly, a catalyst-free aldol condensation of isatins with various ketones has been achieved in DMF with molecular sieves, providing good to excellent yields of 3-substituted-3-hydroxyindolin-2-ones. rsc.org The synthesis of indirubin (B1684374) and its derivatives is also achieved through an aldol condensation of isatins with an in situ generated indoxyl anion. clockss.orgelsevierpure.com

Oxidation and Reduction Pathways of Isatin Derivatives

The isatin core can undergo both oxidation and reduction, leading to a variety of products. nih.gov

Oxidation: As mentioned in section 3.4, oxidation of isatin with reagents like chromic acid or hydrogen peroxide (with a catalyst) can yield isatoic anhydride. nih.gov This reaction involves the cleavage of the C2-C3 bond.

Reduction: The reduction of isatins can be controlled to selectively target one or both of the carbonyl groups.

Selective reduction of the C3-keto group: This can be achieved using mild reducing agents like sodium borohydride (B1222165) to yield 3-hydroxy-2-oxindoles.

Reduction to oxindoles: More vigorous reduction conditions can lead to the formation of oxindoles, where the C3-carbonyl is reduced to a methylene (B1212753) group.

Reduction to indoles: Complete reduction of both carbonyl groups can afford the corresponding indole (B1671886) derivative.

These reduction pathways significantly expand the synthetic utility of the isatin scaffold, providing access to other important heterocyclic cores.

This compound is a highly versatile building block in organic synthesis. Its reactivity is governed by the interplay of the inherent properties of the isatin core and the electronic effects of the fluoro and methyl substituents. The compound readily participates in a wide range of chemical transformations, including nucleophilic additions, condensation reactions, N-functionalizations, ring expansions, Friedel-Crafts reactions, and aldol condensations, as well as oxidation and reduction processes. This rich chemistry allows for the generation of a diverse library of complex heterocyclic molecules with potential applications in medicinal chemistry and materials science. Further exploration of the specific reactivity of this compound is warranted to fully exploit its synthetic potential.

Derivatization at C-3 Position and its Impact on Subsequent Reactions

The C-3 position of the isatin scaffold is characterized by a highly reactive ketone carbonyl group, which serves as a primary site for a wide array of chemical transformations. This reactivity is central to the synthesis of a diverse range of derivatives, including spirooxindoles and 3,3-disubstituted oxindoles, many of which exhibit significant biological and pharmacological properties. researchgate.netnih.gov The electrophilic nature of the C-3 carbon makes it susceptible to nucleophilic attack, forming the basis for numerous addition and condensation reactions. ijcrt.orgmsu.edu While specific research on this compound is not extensively documented, the well-established reactivity of the isatin core allows for predictable transformations at its C-3 position. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the aromatic ring can influence the reactivity of the carbonyl group, though the fundamental reaction pathways are expected to remain consistent with those of other isatin derivatives.

The C-3 carbonyl group of isatin readily undergoes reactions with a variety of nucleophiles. For instance, condensation reactions with compounds containing active methylene groups are common. Aldol-type reactions with ketones or acetaldehyde (B116499) can lead to the formation of 3-substituted-3-hydroxyindolin-2-ones. nih.govnih.gov These reactions provide a direct route to chiral oxindoles, which are valuable building blocks in medicinal chemistry. nih.gov

Another important class of reactions involves nitrogen nucleophiles. Hydrazine and its derivatives, such as semicarbazides and thiosemicarbazides, react at the C-3 position to form the corresponding hydrazones, semicarbazones, and thiosemicarbazones. scielo.br These derivatives themselves can serve as intermediates for further synthetic modifications. scielo.br

The following table summarizes representative nucleophilic addition and condensation reactions at the C-3 position of isatins, which are applicable to this compound.

| Nucleophile | Reagent Example | Product Type |

| Carbon Nucleophile | Acetaldehyde | 3-Hydroxy-3-(1-hydroxyethyl)indolin-2-one derivative |

| Nitrogen Nucleophile | Hydrazine | Isatin-3-hydrazone derivative |

| Nitrogen Nucleophile | Semicarbazide | Isatin-3-semicarbazone derivative |

| Nitrogen Nucleophile | Thiosemicarbazide | Isatin-3-thiosemicarbazone derivative |

This table presents generalized reactions applicable to the isatin scaffold.

A significant area of isatin chemistry involves the synthesis of spirooxindoles, where the C-3 carbon of the isatin becomes a spiro-center, a carbon atom common to two rings. nih.gov These compounds are of great interest due to their prevalence in natural products and their diverse biological activities. nih.govnih.gov The synthesis of spirooxindoles from isatins is often achieved through multi-component reactions, which offer an efficient way to build molecular complexity in a single step. nih.gov

The table below illustrates a general scheme for the synthesis of spirooxindoles from isatins.

| Reactant 1 | Reactant 2 | Dipolarophile | Product |

| Isatin Derivative | Amino Acid (e.g., Sarcosine) | Alkene or Alkyne | Spiro[indoline-3,2'-pyrrolidine] derivative |

| Isatin Derivative | Amino Acid (e.g., Proline) | Alkene or Alkyne | Spiro[indoline-3,3'-pyrrolizidine] derivative |

This table outlines a general synthetic strategy for spirooxindole formation.

The C-3 position of isatin can also be transformed to create a quaternary carbon center, leading to the formation of 3,3-disubstituted oxindoles. juniperpublishers.com These structures are present in a number of natural products and pharmacologically active compounds. nih.gov

A variety of synthetic strategies have been developed to achieve this transformation. For instance, a one-pot reaction of isatins with formaldehyde can yield 3-hydroxy-3-hydroxymethyloxindoles through a tandem Cannizzaro and aldol reaction sequence. nih.gov In this process, formaldehyde acts as both a reductant and an electrophile. nih.gov

Ketalization of the C-3 carbonyl group with diols, such as ethylene (B1197577) glycol or propylene (B89431) glycol, catalyzed by iodine, provides another route to 3,3-disubstituted oxindoles, specifically spiro-dioxolane derivatives. mdpi.com

The Wittig reaction offers a method to convert the C-3 carbonyl into an exocyclic double bond. ijcrt.org The resulting 3-methyleneoxindole (B167718) is a versatile intermediate that can undergo further reactions, such as Michael additions, to introduce a second substituent at the C-3 position.

The following table provides an overview of selected methods for the synthesis of 3,3-disubstituted oxindoles from isatins.

| Reaction Type | Reagents | Product Type |

| Aldol/Cannizzaro | Formaldehyde, Base | 3-Hydroxy-3-hydroxymethyloxindole derivative |

| Ketalization | Ethylene Glycol, Iodine | Spiro[indoline-3,2'- scielo.brCurrent time information in Bangalore, IN.dioxolan]-2-one derivative |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph3P=CH2) | 3-Methyleneindolin-2-one derivative |

This table summarizes key synthetic routes to 3,3-disubstituted oxindoles starting from isatins.

Computational Studies and Rational Drug Design for 4 Fluoro 7 Methylisatin Analogs

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is crucial for predicting the binding affinity and mode of interaction between a potential drug and its biological target.

For isatin (B1672199) analogs, molecular docking has been extensively used to identify potential protein targets and elucidate binding mechanisms. Studies have investigated the docking of isatin derivatives against a wide array of targets, including those relevant to cancer, viral infections, and bacterial diseases. ut.ac.irnih.govnih.gov For instance, docking studies on isatin-based compounds have explored their interactions with enzymes like cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are prominent cancer drug targets. nih.gov Similarly, the 3CL protease of the SARS-CoV virus has been another significant target explored for isatin derivatives. nih.gov

The process involves preparing the 3D structure of the ligand (e.g., 4-Fluoro-7-methylisatin) and the target protein. The docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field. The results provide insights into:

Binding Energy: A lower binding energy (more negative value) typically indicates a more stable and favorable interaction.

Binding Pose: The optimal spatial arrangement of the ligand in the receptor's active site.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. For example, studies on isatin-hydrazone hybrids have identified key hydrogen bonds with residues in the active sites of microbial enzymes. nih.gov

These simulations can guide the modification of the this compound structure. For example, if docking reveals a specific pocket in the binding site is unoccupied, the structure could be modified to include a functional group that fits into this pocket, potentially increasing binding affinity and selectivity.

Table 1: Representative Molecular Docking Targets for Isatin Analogs This table presents examples of protein targets and findings from docking studies on various isatin derivatives, illustrating the types of results obtained from such analyses.

| Target Protein | Disease Relevance | Example Isatin Analog | Key Findings & Interactions | Reference |

|---|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | Cancer | N-substituted Isatin-Benzoylhydrazone | Hydrogen bonds with LEU83 and GLU81 in the active site. | nih.gov |

| SARS-CoV 3CL Protease | Viral Infection | N-substituted 5-carboxamide-isatin | Inhibition in the low micromolar range, guided by active site interactions. | nih.gov |

| Enoyl-acyl-carrier-protein reductase (InhA) | Tuberculosis | Isatin Derivative (Compound 48) | High binding affinity (-10.4 kcal/mol) and stable binding within the active site. | nih.gov |

| DNA Gyrase | Bacterial Infection | Isatin-based compounds G, H, L | Docking scores were superior to the standard drug ciprofloxacin. | ajol.info |

| Acetylcholinesterase (AChE) | Neurodegenerative Disease | Isatin-pyridine oxime hybrids | Compounds showed potential as reactivators for organophosphate-inhibited AChE. | nih.gov |

Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis, NBO, MEP)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of a molecule. These calculations are fundamental to rational drug design as they help explain a molecule's stability, reactivity, and the nature of its interactions.

Density Functional Theory (DFT): DFT is used to obtain the optimized molecular geometry and electronic properties of this compound. This optimized structure is the basis for further calculations and simulations, such as molecular docking. nih.govnih.gov

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and kinetic stability. researchgate.netscirp.orgresearchgate.net A small energy gap suggests that a molecule is more reactive and polarizable, which can influence its biological activity. nih.gov For isatin analogs, a lower HOMO-LUMO gap is often correlated with higher reactivity and potential for charge transfer interactions within a biological target. scirp.org

Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge transfer and hyperconjugative interactions within a molecule. It helps to understand the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis type (acceptor) orbitals. This provides insight into intramolecular stability and the nature of chemical bonds.

Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules. Different colors on the MEP surface represent different electrostatic potential values:

Red: Regions of negative potential (electron-rich), which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Blue: Regions of positive potential (electron-poor), which are susceptible to nucleophilic attack and are likely to act as hydrogen bond donors.

Green: Regions of neutral potential. For this compound, an MEP map would highlight the electron-rich regions around the carbonyl oxygens and the fluorine atom, and potentially electron-deficient regions near the N-H group, guiding the understanding of its intermolecular interactions. nih.gov

Table 2: Quantum Chemical Properties and Their Significance This table outlines key parameters derived from quantum chemical calculations and their relevance in drug design for a compound like this compound.

| Parameter | Calculation Method | Significance in Drug Design |

|---|---|---|

| Optimized Geometry | DFT | Provides the most stable 3D structure for use in docking and other simulations. |

| HOMO Energy | DFT | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | DFT | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap (ΔE) | DFT | Correlates with chemical reactivity, stability, and polarizability. A smaller gap often implies higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. nih.gov |

| NBO Analysis | DFT | Explains intramolecular stability arising from charge delocalization and hyperconjugative interactions. |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of these complexes over time. MD simulations provide a more realistic representation of the biological environment by simulating the movements and interactions of atoms and molecules.

For a complex between this compound and a protein target, an MD simulation would start with the best-docked pose. The simulation calculates the trajectories of atoms over time by solving Newton's equations of motion. This analysis can:

Assess Complex Stability: Confirm whether the ligand remains stably bound in the active site or if it dissociates. Studies on isatin derivatives have used MD simulations to show that promising compounds remain firmly bound to their target with minimal fluctuations. nih.govnih.gov

Analyze Conformational Changes: Reveal how the protein and ligand adapt to each other upon binding.

Calculate Binding Free Energy: Provide a more accurate estimation of binding affinity by considering the dynamic nature of the system and solvent effects.

Identify Key Stable Interactions: Determine which interactions (e.g., hydrogen bonds) are maintained throughout the simulation, highlighting the most critical interactions for binding. For some isatin derivatives targeting CDK2, MD simulations confirmed that hydrogen bonds with the isatin core were present in nearly 100% of the simulation time. nih.gov

MD simulations have also been used to study the physical properties of isatin itself, such as its encapsulation within carbon nanotubes for drug delivery systems. mostwiedzy.pl

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized analogs and to identify the key structural features that influence activity.

The development of a QSAR model for this compound analogs would involve:

Data Set Collection: Assembling a series of isatin analogs with experimentally measured biological activity (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule, calculating a large number of numerical descriptors that represent its physicochemical properties (e.g., topological, geometrical, electronic descriptors).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Algorithm-Partial Least Squares (GA-PLS) to build a mathematical equation linking the descriptors to the biological activity. ut.ac.irnih.gov

Validation: Rigorously validating the model's predictive power using internal (cross-validation) and external test sets of compounds. nih.govresearchgate.net

QSAR studies on isatin derivatives have successfully modeled their anticancer and antimicrobial activities. nih.govjournaljpri.com These models have shown that properties like lipophilicity, the number of halogen atoms, and specific topological indices have a significant impact on cytotoxic activity. nih.gov A robust QSAR model for analogs of this compound could predict which substitutions on the isatin ring would be most likely to increase its therapeutic potency. researchgate.netnih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Analysis

A promising drug candidate must not only be potent but also possess favorable pharmacokinetic properties. ADME properties determine how a drug is processed by the body. In silico ADME prediction is a critical step in early-stage drug discovery to filter out compounds that are likely to fail in later clinical stages.

For this compound, computational tools can predict a range of ADME properties. Several studies on fluorinated and other isatin derivatives have utilized these predictions. nih.govacs.org Key predicted parameters include:

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 cell model).

Distribution: Prediction of plasma protein binding and blood-brain barrier (BBB) penetration.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes. Inhibition of CYP enzymes is a major cause of drug-drug interactions. acs.org

Excretion: Related to properties like solubility and clearance.

Drug-likeness: Evaluation based on rules like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500 Da, and a LogP over 5.

In silico ADME studies on various isatin derivatives have shown that they can possess good oral bioavailability and drug-like properties, though specific substitutions can significantly alter these profiles. ijpbs.comresearchgate.net

Table 3: Key In Silico ADME Parameters for Drug Discovery This table lists important ADME properties predicted computationally and their implications for a drug candidate like this compound.

| ADME Property | Computational Prediction | Importance | Reference |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Determines how much of the drug is absorbed after oral administration. | ijpbs.com |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Crucial for drugs targeting the central nervous system; undesirable for others. | researchgate.net |

| Plasma Protein Binding (PPB) | Affects the amount of free drug available to exert its effect. | ||

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for adverse drug-drug interactions. | acs.org |

| Excretion | Aqueous Solubility (LogS) | Influences absorption and formulation. | |

| Drug-Likeness | Lipinski's Rule of Five | A set of guidelines to evaluate if a compound has properties that would make it a likely orally active drug. | ijpbs.com |

E-Pharmacophore Modeling

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target. An e-pharmacophore (electronic pharmacophore) model includes the electronic properties in addition to the 3D arrangement of these features. These features typically include:

Hydrogen Bond Donors (HBD)

Hydrogen Bond Acceptors (HBA)

Hydrophobic (HY) regions

Aromatic Rings (AR)

Positive/Negative Ionizable groups

Pharmacophore models are generated by aligning a set of active molecules and identifying the common features responsible for their activity. nih.govnih.gov These models are useful for virtual screening to identify new compounds with the desired features from large chemical databases and for guiding lead optimization. For isatin-β-thiosemicarbazone analogs, pharmacophore modeling highlighted the importance of the isatin moiety and hydrophobic features at a specific position for selective activity. nih.govresearchgate.net A pharmacophore model developed for this compound analogs could precisely define the required spatial arrangement of its fluoro, methyl, and carbonyl groups for optimal target engagement. acs.orgbsb-muenchen.de

In Silico Prediction of Biological Targets and Mechanisms of Action

For a novel compound or one with a poorly understood mechanism, in silico target prediction (also known as target fishing or inverse docking) can suggest potential biological targets. nih.govethz.ch Instead of docking a ligand into a known target, this approach docks the ligand into the binding sites of a large number of proteins in the proteome. nih.gov

The proteins that show the best docking scores are identified as potential targets. This can:

Suggest a primary mechanism of action for a new compound.

Identify potential off-targets, which could lead to side effects.

Repurpose existing drugs by identifying new therapeutic targets.

For this compound, this approach could generate a list of potential protein targets, which could then be validated experimentally. Inverse docking studies on other isatin derivatives have successfully identified potential targets like enoyl-[acyl-carrier-protein] reductase in Mycobacterium tuberculosis, providing a hypothesis for their anti-TB activity. nih.gov This highlights the power of computational methods to guide experimental work and uncover the therapeutic potential of compounds. nih.govtandfonline.com

Future Perspectives and Research Directions for 4 Fluoro 7 Methylisatin

Development of Novel Synthetic Routes with Enhanced Green Chemistry Principles

While traditional methods for isatin (B1672199) synthesis, such as the Sandmeyer and Stolle syntheses, are well-documented, they often involve harsh reaction conditions and generate significant waste. nih.gov Future research should prioritize the development of novel, environmentally benign synthetic routes to 4-Fluoro-7-methylisatin that adhere to the principles of green chemistry.

Key areas of focus should include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been successfully employed for the synthesis of other isatin derivatives, offering advantages such as drastically reduced reaction times, increased yields, and cleaner product profiles. researchgate.net Exploring microwave-assisted condensation and cyclization reactions for the synthesis of this compound could lead to more efficient and sustainable processes.

Use of Eco-Friendly Catalysts: Research into heterogeneous acid catalysts, such as proton-exchanged montmorillonite (B579905) clay (MMT-H+), has shown promise in the synthesis of isatin ketazines. researchgate.net Investigating the applicability of such recyclable and non-toxic catalysts for the synthesis of this compound would be a significant step towards a greener production method.

Solvent-Free Reactions: The exploration of solvent-free reaction conditions, which have been successfully applied to the synthesis of isatin thioketal derivatives, presents another important avenue. tandfonline.com This approach minimizes the use of volatile organic compounds, reducing the environmental impact of the synthesis.

One-Pot Multicomponent Reactions: These reactions, which allow for the synthesis of complex molecules in a single step from multiple starting materials, offer significant advantages in terms of efficiency and atom economy. nih.gov Designing a one-pot synthesis for this compound would be a highly desirable goal.

Exploration of New Chemical Transformations and Derivatizations for Expanded Compound Libraries

The isatin scaffold is a versatile platform for chemical modification, allowing for the introduction of a wide range of substituents at the N-1, C-3, and aromatic ring positions. nih.gov The creation of a diverse chemical library based on the this compound core is a crucial step in exploring its structure-activity relationships (SAR) and identifying lead compounds for various applications.

Future derivatization strategies should focus on:

N-Substitution: The introduction of various alkyl, aryl, and heterocyclic moieties at the N-1 position can significantly influence the compound's lipophilicity, solubility, and biological activity. nih.gov

C-3 Derivatization: The C-3 carbonyl group is a key site for chemical transformations, readily undergoing reactions to form Schiff bases, hydrazones, and spirocyclic derivatives. nih.govresearchgate.net These modifications have been shown to impart a wide range of biological activities, including antimicrobial and anticancer effects. researchgate.netmdpi.com

Spiro Compounds: The synthesis of spiro derivatives at the C-3 position has been shown to yield compounds with significant pharmacological activity. nih.gov Exploring the synthesis of spiro-4-fluoro-7-methylisatin derivatives could lead to the discovery of novel therapeutic agents.

| Potential Derivatization Site | Example of Transformation | Potential Impact on Properties |

| N-1 Position | Alkylation, Arylation | Modulates lipophilicity and solubility |

| C-3 Carbonyl | Formation of Schiff bases, Hydrazones | Introduces new pharmacophores and biological activities |

| C-3 Position | Synthesis of Spirocyclic compounds | Creates structurally novel compounds with potential for unique biological activities |

Advanced Biological Screening and Mechanism of Action Elucidation

A comprehensive biological evaluation of this compound and its derivatives is essential to uncover their therapeutic potential. Given the known activities of other substituted isatins, initial screening efforts should target key areas of human health. nih.govresearchgate.net

Priorities for biological screening include:

Anticancer Activity: Isatin derivatives have demonstrated significant potential as anticancer agents, with some acting as inhibitors of cyclin-dependent kinases (CDKs) or inducing apoptosis through caspase activation. nih.govnih.govtandfonline.com Screening against a panel of human cancer cell lines is a critical first step.

Enzyme Inhibition: Isatins are known to inhibit a variety of enzymes, including caspases, urease, and α-glucosidase. tandfonline.comnih.govnih.govbiomedres.us Broad-based enzyme inhibition screening could reveal novel targets for this compound.

Mechanism of Action Studies: For any identified biological activity, a thorough investigation into the mechanism of action is paramount. This could involve studies on tubulin polymerization, apoptosis induction, and the identification of specific protein targets. researchgate.netscispace.com

Targeted Drug Design and Optimization Based on SAR and Computational Insights

A synergistic approach combining traditional medicinal chemistry with modern computational techniques will be instrumental in the rational design and optimization of this compound-based drug candidates.

This integrated approach should involve:

Structure-Activity Relationship (SAR) Studies: A systematic evaluation of how structural modifications to the this compound scaffold affect its biological activity will provide crucial insights for lead optimization. scispace.comresearchgate.netacs.org

Computational Modeling: Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D-QSAR models that correlate the structural features of the compounds with their biological activity. scispace.com

Molecular Docking: Docking simulations can predict the binding orientation of this compound derivatives within the active site of a target protein, providing a molecular basis for their activity and guiding further design efforts. nih.govtandfonline.com

Addressing Challenges such as Water Solubility and Systemic Toxicity

For any promising therapeutic candidate, physicochemical properties such as water solubility and a favorable toxicity profile are critical for successful development.

Future research should address:

Improving Water Solubility: Poor water solubility can hinder the bioavailability and therapeutic efficacy of a compound. Strategies to enhance the water solubility of this compound derivatives, such as the introduction of hydrophilic groups or the formation of water-soluble prodrugs, should be explored. google.comelsevierpure.com A patented method for improving the water solubility of isatin derivatives involves introducing a dimethylaminomethylene group to a phenolic hydroxy group on the molecule. google.com

Toxicity Assessment: Early assessment of potential toxicity is crucial. In silico prediction tools can be used to estimate parameters such as mutagenicity, tumorigenicity, and skin irritation. rasayanjournal.co.in These predictions should be followed by in vitro and in vivo toxicological studies for the most promising lead compounds.

| Challenge | Potential Solution | Research Approach |

| Poor Water Solubility | Introduction of hydrophilic moieties | Synthesis of derivatives with polar functional groups |

| Systemic Toxicity | In silico and in vitro screening | Computational toxicity prediction followed by cell-based assays |

Potential for this compound in Molecular Imaging and Diagnostics

The isatin scaffold has also shown potential in the development of agents for molecular imaging and diagnostics. The ability to incorporate imaging moieties or to act as a sensor for specific analytes opens up exciting new possibilities beyond therapeutics.

Future research in this area could explore:

Fluorescent Probes: Isatin-based chemosensors have been developed for the detection of various cations and anions. nih.gov Investigating the fluorescent properties of this compound and its derivatives could lead to the development of novel sensors for biological applications.

Positron Emission Tomography (PET) Imaging Agents: The synthesis of radiolabeled derivatives, for example with Fluorine-18, could enable the use of this compound as a probe for PET imaging. nih.gov This would allow for the non-invasive visualization and quantification of biological processes in vivo.

Q & A

Q. What are the standard synthetic routes for 4-Fluoro-7-methylisatin, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves fluorination and methylation of isatin precursors. Key parameters include:

- Temperature control : Fluorination reactions often require anhydrous conditions at 0–5°C to minimize side reactions.

- Catalyst selection : Use of KF/Al₂O₃ or phase-transfer catalysts for efficient fluorination .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Optimization involves iterative adjustments of molar ratios (e.g., fluorinating agent:substrate = 1.2:1) and reaction time (monitored via TLC). Yield improvements (>70%) are achievable by introducing inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts with literature data (e.g., δ~10.3 ppm for isatin NH in DMSO-d₆). Fluorine substitution alters aromatic proton splitting patterns .

- FT-IR : Confirm C=O (1680–1720 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .

- Chromatography :

- HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time consistency vs. standards .

- Elemental analysis : Carbon and nitrogen percentages must align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Contradictions often arise from variability in:

- Assay conditions : Compare solvent systems (e.g., DMSO concentration affects compound solubility and cellular uptake) and incubation times .

- Cell lines/organisms : Validate target specificity using isogenic cell lines or genetic knockout models .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance thresholds (p < 0.01 recommended) .

Cross-laboratory reproducibility requires sharing raw datasets (e.g., via Zenodo or Figshare) and detailed protocols .

Q. What methodological considerations are critical when designing in vivo studies to assess the pharmacokinetics of this compound?

- Methodological Answer : Key factors include:

- Dosing regimen : Single vs. multiple doses (e.g., 10 mg/kg IV bolus vs. oral gavage) to assess bioavailability .

- Analytical validation : Use LC-MS/MS for plasma quantification (LLOQ ≤1 ng/mL) with deuterated internal standards .

- Ethical compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification (power analysis) and humane endpoints .

Q. How should researchers design experiments to probe the mechanism of action of this compound in enzyme inhibition?

- Methodological Answer : Employ a tiered approach:

- In vitro assays : Measure IC₅₀ using recombinant enzymes (e.g., kinase panels) under physiologically relevant ATP concentrations .

- Binding studies : Conduct SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to determine Kd and stoichiometry .

- Molecular docking : Compare computational models (AutoDock Vina) with mutagenesis data to validate binding pockets .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Non-linear regression : Fit data to Hill equation (variable slope) using GraphPad Prism or R (drc package) .

- Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalies .

- Reproducibility : Report mean ± SEM (n ≥ 3) and include raw data in supplementary materials .

Q. How can researchers ensure transparency when reporting negative or inconclusive results for this compound?

- Methodological Answer :

- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework before experimentation .

- Data repositories : Upload full datasets (e.g., NMR spectra, assay readouts) to public archives (e.g., ChemRxiv, Dryad) .

- Discussion sections : Explicitly address limitations (e.g., solubility issues, off-target effects) to guide future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。